molecular formula C10H16N2O3 B15362956 tert-butyl (1S,4S)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate

tert-butyl (1S,4S)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B15362956
M. Wt: 212.25 g/mol
InChI Key: UMGMECYEEYWYKD-BQBZGAKWSA-N
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Description

tert-Butyl (1S,4S)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate is a bicyclic heterocyclic compound featuring a rigid norbornane-like scaffold with a ketone group at position 6 and a tert-butoxycarbonyl (Boc) protective group at position 2. Its molecular formula is C₁₀H₁₆N₂O₃, with a molecular weight of 212.25 g/mol (CAS: 2816817-76-0) . The compound is synthesized via a multi-step process involving the deprotection of a benzyl-substituted precursor followed by Boc-protection using di-tert-butyl dicarbonate and triethylamine in dichloromethane . It is commercially available in high purity (97%) and serves as a key intermediate in pharmaceutical research, particularly in the development of antitumor agents and receptor modulators .

Properties

Molecular Formula

C10H16N2O3

Molecular Weight

212.25 g/mol

IUPAC Name

tert-butyl (1S,4S)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate

InChI

InChI=1S/C10H16N2O3/c1-10(2,3)15-9(14)12-5-6-4-7(12)8(13)11-6/h6-7H,4-5H2,1-3H3,(H,11,13)/t6-,7-/m0/s1

InChI Key

UMGMECYEEYWYKD-BQBZGAKWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2C[C@H]1C(=O)N2

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1C(=O)N2

Origin of Product

United States

Preparation Methods

  • Synthetic Routes and Reaction Conditions The synthesis of tert-butyl (1S,4S)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate typically involves a multi-step process. The initial step may involve the formation of the bicyclic core structure, followed by functional group modifications to introduce the oxo and carboxylate functionalities. Typical reaction conditions include the use of specific catalysts and solvents that can stabilize intermediate species and ensure high yields of the desired product.

  • Industrial Production Methods On an industrial scale, the production of this compound would likely involve the optimization of the synthetic route to maximize efficiency and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction kinetics and scalability, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Reaction with 2-bromo-4-(trifluoromethyl)pyridine

Conditions :

  • Reagents: 2-bromo-4-(trifluoromethyl)pyridine, CsF, DMSO

  • Temperature: 120°C

  • Duration: 18 hours

  • Yield: 66%

Mechanism :
The amine attacks the electron-deficient pyridine ring at the 2-position, displacing bromide. The reaction proceeds via an aromatic nucleophilic substitution (SNAr) mechanism, facilitated by the electron-withdrawing trifluoromethyl group.

ReactantProductBaseSolventYield
2-bromo-4-(trifluoromethyl)pyridinetert-butyl (1S,4S)-5-[4-(trifluoromethyl)pyridin-2-yl]-2,5-diazabicyclo[2.2.1]heptane-2-carboxylateCsFDMSO66%

Reaction with 1-fluoro-2-methoxy-4-nitrobenzene

Conditions :

  • Reagents: 1-fluoro-2-methoxy-4-nitrobenzene, K₂CO₃, DMF

  • Temperature: 50°C

  • Duration: 24 hours

  • Atmosphere: Nitrogen

  • Yield: 85%

Mechanism :
The nitro and methoxy groups activate the aromatic ring toward substitution. The amine displaces fluoride at the para position relative to the nitro group, forming a C–N bond.

ReactantProductBaseSolventYield
1-fluoro-2-methoxy-4-nitrobenzenetert-butyl (1S,4S)-5-(4-nitro-2-methoxyphenyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylateK₂CO₃DMF85%

Heterocyclic Functionalization

The compound reacts with chlorinated heterocycles to form pharmacologically relevant intermediates.

Reaction with 2,4-dichloropyrimidine-5-carbonitrile

Conditions :

  • Reagents: 2,4-dichloropyrimidine-5-carbonitrile, DIPEA, DMF

  • Temperature: Room temperature

  • Duration: 2 hours

  • Yield: Not quantified

Mechanism :
The amine selectively substitutes the 4-chloro position of the pyrimidine ring, retaining the 2-chloro and cyano groups for further derivatization.

ReactantProductBaseSolvent
2,4-dichloropyrimidine-5-carbonitriletert-butyl (1S,4S)-5-(2-chloro-5-cyanopyrimidin-4-yl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylateDIPEADMF

Boc Deprotection and Subsequent Reactivity

The tert-butoxycarbonyl (Boc) group can be removed under acidic conditions to expose the free amine for downstream applications .

Typical Conditions :

  • Reagents: HCl (gaseous or in dioxane), TFA

  • Applications:

    • Synthesis of secondary amines for drug candidates.

    • Preparation of metal complexes for catalytic applications .

Comparison with Similar Compounds

Table 1: Structural Comparison of Diazabicycloheptane Derivatives

Compound Name Bicyclic System Substituents Key Functional Groups Molecular Weight CAS Number
Target compound [2.2.1]heptane 6-oxo, 2-Boc Ketone, Boc-protected amine 212.25 2816817-76-0
tert-Butyl (1S,4S)-5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate [2.2.1]heptane 5-benzyl, 2-Boc Benzyl, Boc-protected amine 317.37 132666-68-3
Benzyl (1R,4R)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate [2.2.1]heptane 6-oxo, 2-benzyl Ketone, benzyl ester 246.26 1608499-16-6
tert-Butyl (1S,4S)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate [2.2.2]octane None Boc-protected amine 198.26 944238-89-5

Key Structural Differences

  • Ring Size and Strain : The target compound’s [2.2.1]heptane system introduces greater ring strain compared to the [2.2.2]octane analogue, influencing conformational rigidity and binding affinity in biological systems .
  • Protective Groups: The Boc group offers hydrolytic stability under basic conditions, whereas benzyl esters (e.g., CAS 1608499-16-6) are more prone to cleavage via hydrogenolysis .

Reactivity Insights

  • The target compound’s ketone at position 6 enables further functionalization (e.g., formation of dithiocarbamates for antitumor applications) .

Key Findings

  • The 6-oxo group in the target compound is critical for its antitumor efficacy, as replacing it with a methyl group (PHAR-DBH-Me) shifts activity toward receptor agonism .
  • Derivatives with larger substituents (e.g., 5-benzyl) exhibit reduced solubility but improved metabolic stability .

Physical and Chemical Properties

Table 4: Physicochemical Comparison

Property Target Compound tert-Butyl [2.2.2]octane Analog Benzyl Ester Analog
Melting Point 74–76°C Not reported Not reported
Solubility Insoluble in water Not reported Low (hydrophobic benzyl group)
Stability Stable under basic conditions Air-sensitive Acid-labile

Q & A

Q. Yield optimization :

  • Microwave-assisted synthesis reduces reaction time (e.g., 42% yield in 8 h at 45°C under 6–7 W irradiation, though enantiomeric excess remains low) .
  • Solvent choice (e.g., DMSO improves solubility for SN2 reactions) and catalyst loading (e.g., Pd(OAc)₂ for cross-couplings) are critical .

Basic: What spectroscopic techniques are most effective for characterizing this compound, and what key peaks should researchers monitor?

  • ¹H NMR :
    • δ 1.33 ppm (tert-butyl protons, singlet).
    • δ 4.46–4.83 ppm (bicyclic CH-N and CH-O protons, multiplet patterns) .
    • Coupling constants (e.g., J = 10.2 Hz for diazabicyclo protons) confirm stereochemistry .
  • LCMS : [M+H]+ peaks at 226–271 m/z, depending on derivatives .
  • IR : Stretching vibrations at ~1680 cm⁻¹ (C=O of oxo group) and ~1250 cm⁻¹ (Boc C-O) .

Advanced: How does the stereochemistry of the diazabicyclo[2.2.1]heptane core influence its efficacy in asymmetric organocatalysis?

The (1S,4S) configuration enables precise spatial arrangement for chiral induction:

  • Enantioselectivity : Derivatives catalyze Biginelli cyclocondensation with up to 27% enantiomeric excess (ee), though optimization is needed .
  • Steric effects : Substituents at C5 (e.g., methyl or bromo groups) modulate catalytic activity by altering transition-state interactions .
  • Comparative studies : Analogues with larger rings (e.g., diazabicyclo[4.2.0]octane) show reduced ee due to conformational flexibility .

Advanced: What strategies are employed to resolve conflicting data in structure-activity relationship (SAR) studies of this compound’s derivatives?

Discrepancies in biological activity (e.g., receptor binding vs. enzyme inhibition) are addressed by:

Crystallography : X-ray structures of protein-ligand complexes clarify binding modes .

Free-energy calculations : Molecular dynamics simulations predict thermodynamic stability of diastereomers .

Functional group swapping : Replacing the oxo group with hydroxymethyl or imino groups alters solubility and target affinity .

Example : Replacing Boc with a benzyl group in tert-butyl (1S,4S)-5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate increases lipophilicity, enhancing blood-brain barrier penetration in neuropharmacological studies .

Basic: How is the compound purified post-synthesis, and what purity thresholds are acceptable for pharmacological assays?

  • Chromatography : Flash chromatography with gradients (e.g., toluene/diethyl ether 1:1) removes unreacted intermediates .
  • Recrystallization : Cyclohexane/petroleum ether mixtures yield crystals with >98% purity .
  • Acceptable purity : ≥95% for in vitro assays (e.g., enzyme inhibition), ≥99% for in vivo studies to avoid off-target effects .

Advanced: What mechanistic insights explain the compound’s role in modulating chemokine receptors?

The bicyclic core mimics proline-rich regions of chemokines, enabling competitive inhibition:

  • Hydrogen bonding : The oxo group interacts with Arg188 in CXCR4, disrupting ligand binding .
  • Derivative optimization : Adding difluoroethyl groups (e.g., tert-butyl (1S,4S)-5-[(1S,3R)-3-amino-1-(2,2-difluoroethyl)cyclopentylcarbonyl]-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate) enhances binding affinity (IC₅₀ < 100 nM) .

Basic: What are the stability and storage requirements for this compound?

  • Storage : Dry, room temperature (20–25°C) in airtight containers under nitrogen. Avoid light and moisture to prevent Boc deprotection .
  • Shelf life : 12–18 months. Monitor via periodic NMR to detect decomposition (e.g., tert-butyl group degradation at δ 1.33 ppm) .

Advanced: How can computational methods guide the design of novel derivatives with improved pharmacokinetic properties?

  • QSAR models : Predict logP and polar surface area to balance solubility and membrane permeability .
  • Docking studies : Identify derivatives with optimal fit into CYP450 active sites to reduce metabolic clearance .
  • ADMET profiling : Simulate absorption and toxicity for derivatives like tert-butyl (1S,4S)-5-(6-nitro-3-pyridyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate .

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